![molecular formula C25H19N3O4S B2801937 (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline CAS No. 301332-85-4](/img/structure/B2801937.png)
(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline
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Overview
Description
“(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline” is a chemical compound with the molecular formula C25H19N3O4S . It has a molecular weight of 457.5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources .Scientific Research Applications
Cognitive and Mood Disorder Research
A study by Zajdel et al. (2016) explored a series of compounds for their potential as 5-HT6 receptor antagonists, which are implicated in cognitive and mood disorders. Although the exact compound (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline was not specified, the research focused on related derivatives exhibiting potent and selective antagonist activity towards the 5-HT6 receptor. One derivative demonstrated notable pro-cognitive and antidepressant-like properties in vivo, suggesting potential applications of the compound in treating mood disorders and enhancing cognitive functions (Zajdel et al., 2016).
Chemical Synthesis and Methodology Development
Research on the chemical synthesis and applications of related 1,2-dihydroisoquinoline derivatives reveals various methodologies for constructing such compounds. For example, Yu and Wu (2010) reported a AgOTf-catalyzed three-component reaction involving 2-alkynylbenzaldehydes, amines, and indoles, leading to the efficient synthesis of 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. This method provides a versatile approach to synthesizing a wide range of indole and isoquinoline-based compounds, which could include (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline (Yu & Wu, 2010).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of sulfonyl derivatives of 1,2-dihydroisoquinolines and 1,2-dihydroquinolines, such as those conducted by Sidorenko et al. (1979) and Kumar & Vijayakumar (2017), suggests potential applications in developing new therapeutic agents. Although these studies did not directly involve (E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline, they highlight the broader context of research into sulfonyl derivatives of isoquinolines for antimicrobial and antioxidant applications (Sidorenko et al., 1979); (Kumar & Vijayakumar, 2017).
Safety and Hazards
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-11-9-18(10-12-20)14-16-33(31,32)27-15-13-19-5-1-2-6-21(19)25(27)23-17-26-24-8-4-3-7-22(23)24/h1-17,25-26H/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWOOJBMWJETN-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1H-indol-3-yl)-2-((4-nitrostyryl)sulfonyl)-1,2-dihydroisoquinoline |
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